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Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

Cat. No.: B10775154

Audience: Researchers, scientists, and drug development professionals.

Introduction: [Met5]-Enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid pentapeptide
that plays a significant role in pain modulation and neurotransmission by acting as a ligand for
opioid receptors.[1] The synthesis of its amide analogs is of great interest in drug development,
as C-terminal amidation can enhance metabolic stability and alter receptor binding affinity and
selectivity. Solid-Phase Peptide Synthesis (SPPS), particularly using Fmoc (9-
fluorenylmethyloxycarbonyl) chemistry, provides an efficient and robust methodology for
synthesizing these analogs.[2] This document provides a detailed protocol for the manual solid-
phase synthesis of [Met5]-Enkephalin amide and its analogs, from resin preparation to final
peptide purification and characterization.

l. Experimental Overview & Workflow

The synthesis follows the Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminal
amide upon cleavage. The workflow involves sequential steps of deprotection of the N-terminal
Fmoc group, followed by the coupling of the next Fmoc-protected amino acid until the desired
peptide sequence is assembled. Finally, the peptide is cleaved from the resin with
simultaneous removal of side-chain protecting groups.
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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Il. Materials and Reagents
Table 1: Reagents and Consumables
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Item

Supplier/Grade

Notes

Rink Amide MBHA Resin

100-200 mesh, ~0.6 mmol/g

For C-terminal amide peptides.

[3]

Fmoc-Tyr(tBu)-OH

Peptide Synthesis Grade

Fmoc-Gly-OH Peptide Synthesis Grade
Fmoc-Phe-OH Peptide Synthesis Grade
Fmoc-Met-OH Peptide Synthesis Grade

N,N-Dimethylformamide (DMF)

Amine-free, Peptide Synthesis
Grade

Crucial for preventing

premature Fmoc deprotection.

[3]

Dichloromethane (DCM) ACS Grade

Piperidine Reagent Grade For Fmoc deprotection.
HATU Reagent Grade Coupling activator.[4]
HOBt Reagent Grade Coupling additive.[5]

DIEA (or NMM)

Reagent Grade

Base for coupling reaction.

Trifluoroacetic Acid (TFA)

Reagent Grade

For cleavage from resin.[4]

Triisopropylsilane (TIS)

Reagent Grade

Scavenger for cleavage.

1,2-Ethanedithiol (EDT)

Reagent Grade

Scavenger for Met oxidation.

Diethyl Ether

Anhydrous, cold

For peptide precipitation.

Acetonitrile (ACN)

HPLC Grade

Deionized Water

18 MQ-cm

lll. Detailed Experimental Protocols

Protocol 1: Peptide Synthesis (0.1 mmol scale)
This protocol details the manual synthesis of the pentapeptide H-Tyr-Gly-Gly-Phe-Met-NHz.
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e Resin Preparation:

o Place 167 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted peptide synthesis vessel.

o Add 5 mL of DMF to swell the resin. Gently agitate for 30 minutes and then drain the DMF.
[3]

e First Amino Acid Coupling (Fmoc-Met-OH):

o Activation: In a separate vial, dissolve Fmoc-Met-OH (3 eq, 0.3 mmol), HATU (3 eq, 0.3
mmol), and HOBt (3 eq, 0.3 mmol) in 2 mL of DMF. Add DIEA (6 eq, 0.6 mmol) and mix for
1-2 minutes.[4]

o Coupling: Add the activated amino acid solution to the swollen resin. Agitate at room
temperature for 2 hours.

o Washing: Drain the vessel and wash the resin sequentially with DMF (3 x 5 mL) and DCM
(3x5mL).

e Fmoc-Deprotection:
o Add 5 mL of 20% piperidine in DMF to the resin.
o Agitate for 20 minutes. Drain the solution.[5]

o Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of
piperidine.

e Subsequent Amino Acid Couplings (Phe, Gly, Gly, Tyr):

o Repeat steps 2 (using the next amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH,
Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) and 3 for each subsequent amino acid.

o A ninhydrin test can be performed after each coupling step to ensure completion (a
negative test indicates a free secondary amine is absent).

e Final Deprotection and Washing:
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o After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection
(Step 3).

o Wash the peptide-resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

o Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection

e Prepare Cleavage Cocktail:

o In a fume hood, prepare 5 mL of the cleavage cocktail: 92.5% TFA, 2.5% Water, 2.5% TIS,
2.5% EDT. The EDT is particularly important to prevent the oxidation of the Methionine
side chain.

o Cleavage Reaction:
o Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
o Agitate gently at room temperature for 2-3 hours.

e Peptide Collection:

o Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL
centrifuge tube.

o Wash the resin with an additional 1-2 mL of fresh TFA to ensure complete recovery.

Protocol 3: Precipitation and Purification

o Precipitation:

o Add the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl
ether. A white precipitate of the crude peptide should form.

o Incubate at -20°C for 30 minutes to maximize precipitation.

o Centrifuge the mixture (e.g., 3000 x g for 10 min), discard the supernatant, and wash the
peptide pellet with cold ether two more times.
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e Drying:

o After the final wash, carefully decant the ether and dry the crude peptide pellet under

vacuum.

 Purification by RP-HPLC:

[¢]

[e]

[e]

Water; Solvent B: 0.1% TFA in Acetonitrile).[4]

[e]

product peak.

 Lyophilization:

Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[4]

Typical Gradient: A linear gradient of 0-60% B over 30 minutes (Solvent A: 0.1% TFA in

Monitor the elution at 220 nm and 280 nm. Collect fractions corresponding to the major

o Combine the pure fractions, freeze the solution, and lyophilize to obtain the final peptide

as a white, fluffy powder.

IV. Characterization and Data

The identity and purity of the synthesized [Met5]-Enkephalin amide should be confirmed by

analytical RP-HPLC and mass spectrometry.

ble 2: | Sunthesi Ll L

Parameter

Expected Result

Method

Crude Purity >70% Analytical RP-HPLC
Final Purity >95% Analytical RP-HPLC
Overall Yield 15-40% Gravimetric analysis
Molecular Weight Expected [M+H]*: 574.26 ESI-MS or MALDI-TOF

Amino Acid Analysis

Tyr:1, Gly:2, Phe:1, Met:1

AAA after acid hydrolysis
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Table 3: Biological Activity of Selected Enkephalin
Analogs

This table presents example data on how modifications can affect biological potency, as
reported in the literature.

e o Relative Potency
Analog Modification . Receptor Target
(Morphine=1)

[Met5]- . : .

) ) C-terminal Amide ~1.0 p/d-Opioid
Enkephalinamide
[D-Alaz, Met>]- N o

) ) D-Ala at position 2 0.43 p/d-Opioid[2]
Enkephalinamide
[D-Ser?, D-Met>]- ) .

] ) D-Serat 2, D-Metat5  Potent Analgesic u/0-Opioid[2]
Enkephalinamide
[D-Nvaz?, D-Met5]- o

D-Nva at 2, D-Metat5 82.82 p/d-Opioid[2]

Enkephalinamide

V. Signaling Pathway

[Met5]-Enkephalin and its analogs primarily exert their effects by acting as agonists at opioid
receptors, which are G-protein coupled receptors (GPCRSs). The canonical signaling pathway
involves the inhibition of neuronal activity.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.ias.ac.in/article/fulltext/jbsc/013/02/0181-0187
https://www.ias.ac.in/article/fulltext/jbsc/013/02/0181-0187
https://www.ias.ac.in/article/fulltext/jbsc/013/02/0181-0187
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

inds

ctivates

Gilo Protein

Hyperpolarization & Gailo

Reduced Neuronal Excitability

Click to download full resolution via product page

Caption: Opioid receptor signaling pathway activated by [Met5]-Enkephalin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note & Protocol: Solid-Phase Synthesis of
[Met5]-Enkephalin Amide Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10775154#solid-phase-synthesis-of-met5-
enkephalin-amide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.ias.ac.in/article/fulltext/jbsc/008/01-02/0263-0271
https://www.benchchem.com/product/b10775154#solid-phase-synthesis-of-met5-enkephalin-amide-analogs
https://www.benchchem.com/product/b10775154#solid-phase-synthesis-of-met5-enkephalin-amide-analogs
https://www.benchchem.com/product/b10775154#solid-phase-synthesis-of-met5-enkephalin-amide-analogs
https://www.benchchem.com/product/b10775154#solid-phase-synthesis-of-met5-enkephalin-amide-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10775154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

